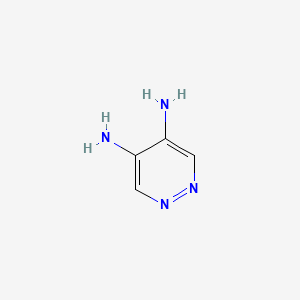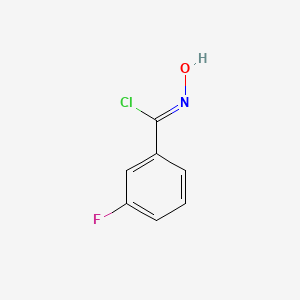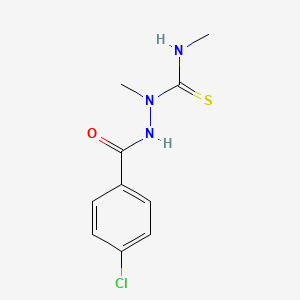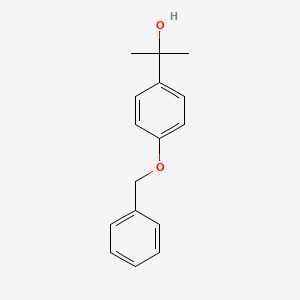
5-Fluorouracil-15N2
Übersicht
Beschreibung
5-Fluorouracil-15N2 (5-FU-15N2) is an important fluorinated analog of the naturally occurring nucleoside uracil. It has been used in numerous scientific studies and applications for over four decades, and is now considered an indispensable tool for synthetic organic chemistry. 5-FU-15N2 is a versatile and powerful reagent, with a wide range of applications in the synthesis of small molecules, in the preparation of biologically active compounds, and in the study of metabolic pathways. The 15N2 isotope of 5-FU is especially useful for research purposes, as it provides a stable and non-radioactive source of nitrogen-15, which can be used to label and trace metabolic pathways.
Wissenschaftliche Forschungsanwendungen
Pharmakokinetische und pharmakodynamische Forschung
5-Fluorouracil (5-FU) wird häufig in der klinischen Forschung eingesetzt, um seine pharmakokinetischen und pharmakodynamischen Wirkungen zu untersuchen. Die Analyse von 5-FU im Plasma kann helfen, seine Verteilung, seinen Metabolismus und seine Ausscheidung im Körper zu verstehen, was für die Optimierung von Dosierungsschemata entscheidend ist .
Onkologische Forschung: miRNA-Modulation
Forschungsergebnisse haben gezeigt, dass microRNAs (miRNAs) die Reaktion von Krebszellen auf 5-FU beeinflussen können. So kann die Überexpression von miR-147 die Zellproliferation und -migration unterdrücken und gleichzeitig die zytotoxischen Wirkungen von 5-FU auf Hepatozellularkarzinomzellen verstärken .
Krebsbehandlungsmechanismen
Die kontinuierliche Forschung an 5-FU hat seine Verwendung als Chemotherapeutikum erweitert. Studien konzentrieren sich auf die Verbesserung seines Freisetzungsprofils und seiner Antikrebsaktivität, insbesondere in der Behandlung von Brustkrebs. Das Verständnis seines Wirkmechanismus ist entscheidend für die Entwicklung effektiverer Krebstherapien .
Auswirkungen von nicht-codierenden RNAs
Nicht-codierende RNAs spielen eine wichtige Rolle bei der Bestimmung der Reaktion von Patienten auf 5-FU. Sie modulieren krebsbezogene Signalwege, Zellapoptose, Autophagie, Epithel-Mesenchymale Transition und andere Zellverhaltensweisen, die wichtige Forschungsgebiete für die Verbesserung von Behandlungsergebnissen sind .
Wirkmechanismus
Target of Action
5-Fluorouracil-15N2, also known as 5-FU, is a pyrimidine analog that primarily targets thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . By inhibiting TS, 5-FU interferes with DNA synthesis and disrupts cell proliferation .
Mode of Action
The main mechanism of action of 5-FU involves the formation of a covalently bound ternary complex . This complex is formed by the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS . This binding inhibits the function of TS, thereby disrupting DNA synthesis .
Biochemical Pathways
5-FU affects pyrimidine synthesis by inhibiting TS, which results in the depletion of intracellular dTTP pools . This disruption of pyrimidine synthesis leads to the misincorporation of fluoronucleotides into RNA and DNA, further inhibiting their normal function . The affected pathways and their downstream effects include cell apoptosis, autophagy, and epithelial–mesenchymal transition .
Pharmacokinetics
The pharmacokinetics of 5-FU is characterized by its poor and erratic bioavailability after oral administration . It has a short biological half-life and an obvious peak-valley phenomenon, leading to the frequent requirement for administration . The variability in steady-state plasma concentrations of 5-FU during protracted venous infusion (PVI) is considerably less than previously reported .
Result of Action
The molecular and cellular effects of 5-FU’s action are primarily cytotoxic. It induces apoptosis, or programmed cell death, in cancer cells . Clinically, 5-FU is used in the treatment of various types of cancers, including colorectal and breast cancers, and cancers of the aerodigestive tract . Its use has led to improved overall and disease-free survival of patients with resected stage III colorectal cancer .
Action Environment
The action, efficacy, and stability of 5-FU can be influenced by various environmental factors. It’s important to note that the effectiveness of 5-FU can be affected by the development of drug resistance, which remains a significant limitation to its clinical use .
Safety and Hazards
Zukünftige Richtungen
Non-coding RNAs have a central impact on the response of patients to 5-FU. Modulation of expression levels of microRNAs or long non-coding RNAs may be a suitable approach to sensitize tumor cells to 5-FU treatment . This suggests a potential future direction for enhancing the efficacy of 5-Fluorouracil-15N2 in cancer treatment.
Biochemische Analyse
Biochemical Properties
5-Fluorouracil-15N2 plays a crucial role in biochemical reactions, particularly in the inhibition of thymidylate synthase, an enzyme essential for DNA synthesis. By inhibiting thymidylate synthase, 5-Fluorouracil-15N2 disrupts the production of thymidine monophosphate, leading to a depletion of thymidine triphosphate (dTTP) and subsequent DNA damage . Additionally, 5-Fluorouracil-15N2 can be incorporated into RNA, interfering with RNA processing and function . The compound interacts with various biomolecules, including ribonucleotide reductase and dihydropyrimidine dehydrogenase, affecting nucleotide metabolism and drug catabolism .
Cellular Effects
5-Fluorouracil-15N2 exerts significant effects on various cell types and cellular processes. It induces apoptosis in cancer cells by incorporating into RNA and DNA, leading to the disruption of essential cellular functions . The compound also affects cell signaling pathways, such as the p53 pathway, which is involved in cell cycle regulation and apoptosis . Furthermore, 5-Fluorouracil-15N2 influences gene expression by inhibiting the synthesis of thymidylate synthase and other key enzymes . In endothelial cells and cardiomyocytes, 5-Fluorouracil-15N2 induces autophagy and reactive oxygen species (ROS) production, contributing to its cytotoxic effects .
Molecular Mechanism
The molecular mechanism of 5-Fluorouracil-15N2 involves several key interactions and processes. The compound inhibits thymidylate synthase by forming a stable complex with the enzyme and its cofactor, 5,10-methylenetetrahydrofolate . This inhibition leads to the depletion of dTTP and the accumulation of deoxyuridine monophosphate (dUMP), causing DNA damage and cell death . Additionally, 5-Fluorouracil-15N2 is incorporated into RNA, disrupting RNA processing and function . The compound also affects the activity of ribonucleotide reductase, further impacting nucleotide metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluorouracil-15N2 change over time due to its stability and degradation. The compound has a relatively short biological half-life, leading to rapid degradation and the need for frequent administration . Studies have shown that the pharmacokinetic properties of 5-Fluorouracil-15N2 can be modulated through cocrystallization techniques, which alter its solubility and dissolution rates . Long-term effects of 5-Fluorouracil-15N2 on cellular function include sustained DNA damage, apoptosis, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Fluorouracil-15N2 vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . At high doses, 5-Fluorouracil-15N2 can cause severe toxic effects, including myelosuppression, gastrointestinal toxicity, and reproductive toxicity . Studies have shown that the toxicity of 5-Fluorouracil-15N2 is dose-dependent and can be mitigated by adjusting the dosage and administration schedule .
Metabolic Pathways
5-Fluorouracil-15N2 is involved in several metabolic pathways, primarily related to nucleotide metabolism. The compound is metabolized by dihydropyrimidine dehydrogenase into inactive metabolites, which are further processed by other enzymes . Additionally, 5-Fluorouracil-15N2 is converted into active metabolites, such as 5-fluoro-2’-deoxyuridine monophosphate (FdUMP), which inhibit thymidylate synthase . The compound also affects the levels of various metabolites, including dTTP and dUMP, impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Fluorouracil-15N2 is transported and distributed through various mechanisms. The compound enters cells via facilitated transport, active transport, passive diffusion, and endocytosis . Once inside the cell, 5-Fluorouracil-15N2 is distributed to different cellular compartments, including the nucleus and cytoplasm . The compound interacts with transporters and binding proteins, affecting its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 5-Fluorouracil-15N2 plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and RNA processing . Additionally, 5-Fluorouracil-15N2 can be found in the cytoplasm, where it interacts with ribonucleotide reductase and other enzymes involved in nucleotide metabolism . The localization of 5-Fluorouracil-15N2 is influenced by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments .
Eigenschaften
IUPAC Name |
5-fluoro-(1,3-15N2)1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHASVSINZRGABV-AKZCFXPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)[15NH]C(=O)[15NH]1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584013 | |
| Record name | 5-Fluoro(~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68941-95-7 | |
| Record name | 5-Fluoro(~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluorouracil-15N2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dibromoimidazo[1,2-a]pyrazine](/img/structure/B1339906.png)




![2-{[2-(Dimethylamino)ethyl]amino}nicotinic acid](/img/structure/B1339917.png)







